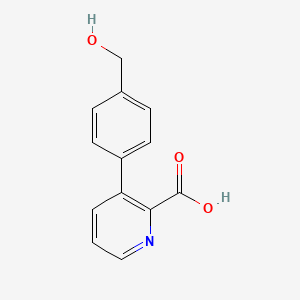

3-(4-Hydroxymethylphenyl)picolinic acid

Description

3-(4-Hydroxymethylphenyl)picolinic acid (CAS 1261896-71-2) is a picolinic acid derivative featuring a hydroxymethyl-substituted phenyl group at the 3-position of the pyridine ring. It is synthesized with high purity (97%) and is cataloged as a fine chemical intermediate, often used in pharmaceutical and materials research . Its structure combines the aromaticity of the pyridine core with the hydrophilic hydroxymethyl group, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNNEDTUDAFYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxymethylphenyl)picolinic acid typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for 3-(4-Hydroxymethylphenyl)picolinic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-(4-carboxyphenyl)picolinic acid .

Scientific Research Applications

3-(4-Hydroxymethylphenyl)picolinic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase lipophilicity and metabolic stability, whereas hydroxymethyl (in the target compound) enhances solubility.

- Steric Influence : Bulky substituents like ethoxyphenyl () may hinder rotational freedom, affecting binding interactions in biological systems.

Physicochemical Properties

- Solubility : Hydrophilic groups (e.g., hydroxymethyl) improve aqueous solubility, critical for drug formulation. In contrast, trifluoromethoxy and acetamido groups () enhance membrane permeability.

- Spectral Data : NMR (¹H and ¹³C) is routinely used for structural confirmation, as seen in the V-series compounds ().

Biological Activity

3-(4-Hydroxymethylphenyl)picolinic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(4-Hydroxymethylphenyl)picolinic acid is C12H11NO3, characterized by a picolinic acid backbone with a hydroxymethylphenyl substituent. This structure may contribute to its interaction with various biological targets.

Research indicates that 3-(4-Hydroxymethylphenyl)picolinic acid may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be relevant in treating metabolic disorders.

- Receptor Modulation : Preliminary studies suggest it may interact with specific receptors, influencing signaling pathways associated with neuroprotection and anti-inflammatory responses.

Antioxidant Activity

One of the key biological activities attributed to 3-(4-Hydroxymethylphenyl)picolinic acid is its antioxidant capacity. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular models.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. For instance, it has been observed to reduce neuronal cell death in vitro under conditions mimicking neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease.

Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with 3-(4-Hydroxymethylphenyl)picolinic acid significantly reduced apoptosis induced by oxidative stress. The compound was shown to enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .

Study 2: Enzyme Inhibition

In another investigation, 3-(4-Hydroxymethylphenyl)picolinic acid was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in cognitive decline. The results indicated a moderate inhibitory effect, suggesting potential applications in cognitive enhancement therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.